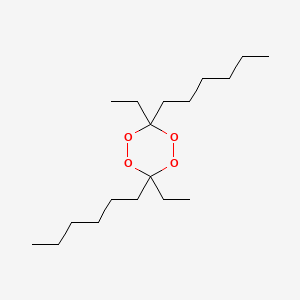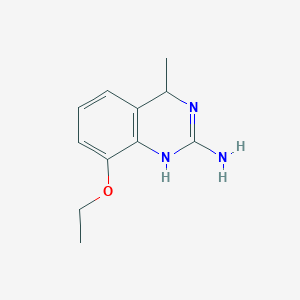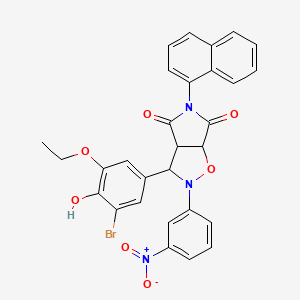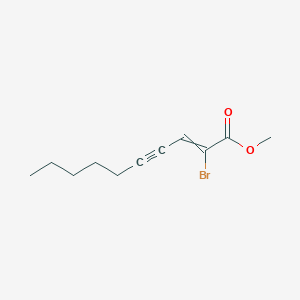
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane is an organic peroxide compound known for its unique structure and properties It belongs to the class of cyclic diperoxides, which are characterized by the presence of two peroxide groups within a cyclic framework
Preparation Methods
The synthesis of 3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method involves the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the desired tetroxane compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to optimize yield and purity.
Chemical Reactions Analysis
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, reacting with various substrates to form oxidized products.
Reduction: Under certain conditions, the peroxide groups can be reduced to form corresponding alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide, acids, and reducing agents.
Scientific Research Applications
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as an oxidizing agent and a polymerization initiator in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components. In biological systems, this oxidative stress can result in antimicrobial or antimalarial effects by disrupting the normal function of microbial or parasitic cells .
Comparison with Similar Compounds
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane can be compared with other similar compounds such as:
3,6-Dimethyl-1,2,4,5-tetroxane: This compound has similar structural features but with different alkyl substituents, leading to variations in its chemical and physical properties.
3,6-Diphenyl-1,2,4,5-tetroxane:
Formaldehyde diperoxide: Another cyclic diperoxide with distinct properties and uses in various chemical reactions.
Properties
CAS No. |
914917-07-0 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
3,6-diethyl-3,6-dihexyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C18H36O4/c1-5-9-11-13-15-17(7-3)19-21-18(8-4,22-20-17)16-14-12-10-6-2/h5-16H2,1-4H3 |
InChI Key |
AGPAWRJABNUYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OOC(OO1)(CC)CCCCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)



![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)
![4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine](/img/structure/B12620602.png)
